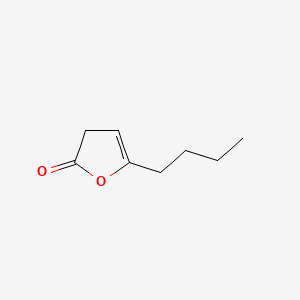
5-Butyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2(3H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with a butyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylacetylene with C-nucleophiles in the presence of mercury (II) acetate, followed by prototropic isomerization and reduction to yield the furanone derivative . The reaction conditions often include temperatures around 65-70°C in a solvent like DMSO.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butylfuranone carboxylic acid, while reduction can produce butylfuranone alcohol.
Scientific Research Applications
5-Butyl-2(3H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 5-Butyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of biofilm formation and disruption of cell membrane integrity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidin-1-oxyl: Known for its stability and resistance to reduction.
2,5-Dialkyloxazolopyrano[3,2-c]quinolinone: Exhibits significant antitumor activity.
Uniqueness
5-Butyl-2(3H)-furanone stands out due to its unique furanone structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
CAS No. |
34003-77-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
InChI Key |
QTLGKYQQIZFPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


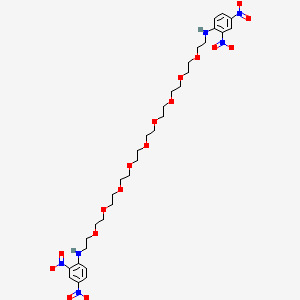
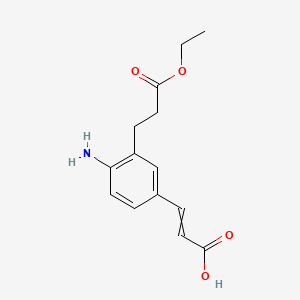
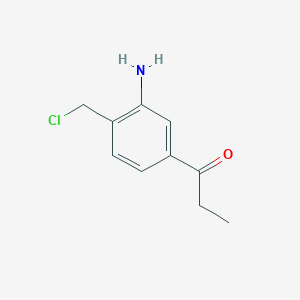
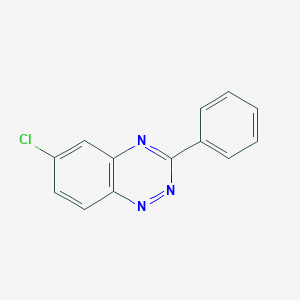
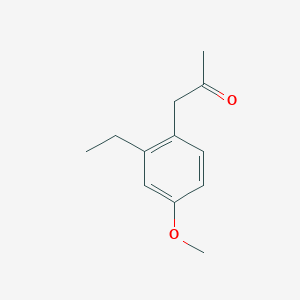
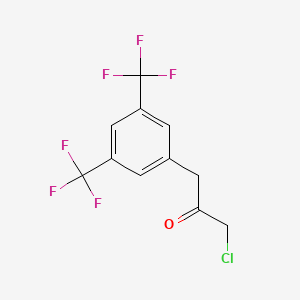
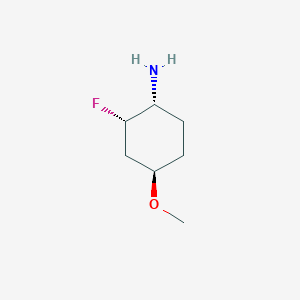
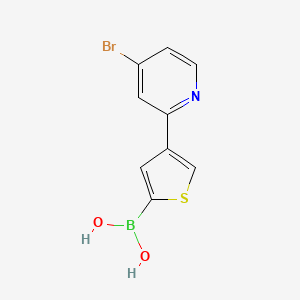
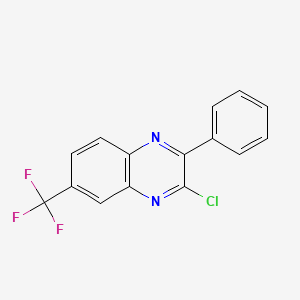
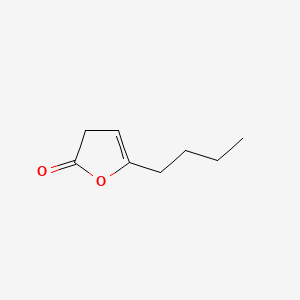
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)

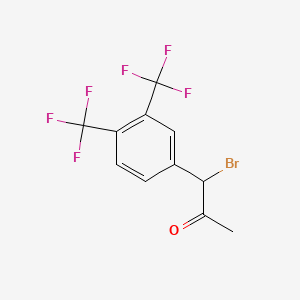
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)
